2-cyclopropyl-4-(difluoromethyl)-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine
CAS No.: 2640947-13-1
Cat. No.: VC11824737
Molecular Formula: C16H17F3N6
Molecular Weight: 350.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640947-13-1 |
|---|---|
| Molecular Formula | C16H17F3N6 |
| Molecular Weight | 350.34 g/mol |
| IUPAC Name | 2-cyclopropyl-4-(difluoromethyl)-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine |
| Standard InChI | InChI=1S/C16H17F3N6/c17-11-8-20-16(21-9-11)25-5-3-24(4-6-25)13-7-12(14(18)19)22-15(23-13)10-1-2-10/h7-10,14H,1-6H2 |
| Standard InChI Key | WLFJMTGDWVGGPE-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=NC=C(C=N4)F)C(F)F |
| Canonical SMILES | C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=NC=C(C=N4)F)C(F)F |
Introduction
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
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Formation of the pyrimidine core: Pyrimidines are synthesized through condensation reactions involving β-dicarbonyl compounds and amidines.
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Introduction of the cyclopropyl group: Cyclopropyl groups are often introduced via alkylation reactions using cyclopropyl halides or Grignard reagents.
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Difluoromethylation: This step involves the introduction of the difluoromethyl group, often using reagents like difluoroiodomethane or TMSCF2H.
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Piperazine functionalization: The piperazine ring is coupled with the fluoropyrimidine fragment through nucleophilic substitution or cross-coupling reactions.
Potential Applications
This compound is hypothesized to exhibit biological activities due to:
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Pyrimidine Core: Pyrimidines are key scaffolds in many bioactive molecules, including antiviral, anticancer, and antimicrobial agents.
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Fluorinated Groups: Fluorination enhances metabolic stability and bioavailability in drug candidates.
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Piperazine Moiety: Piperazine derivatives are known for their role in binding to biological targets such as receptors and enzymes.
Target Pathways
While specific data on this compound's activity is unavailable in the provided sources, similar pyrimidine derivatives have been studied as:
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Kinase inhibitors (e.g., VEGFR, EGFR).
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Antiviral agents targeting viral polymerases.
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Antitumor agents due to their ability to disrupt DNA synthesis.
Research Findings
Although specific experimental data for this compound was not found in the provided sources, similar compounds have shown:
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High binding affinity to enzyme active sites due to their rigid structures and fluorinated groups.
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Favorable pharmacokinetics due to enhanced metabolic stability from fluorination.
Example Studies on Related Compounds:
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